![molecular formula C14H10FN3O3S B409951 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 333741-81-4](/img/structure/B409951.png)

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

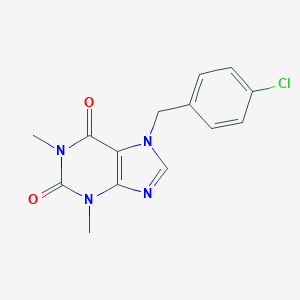

“N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C14H9F2N3O3S, an average mass of 337.301 Da, and a monoisotopic mass of 337.033264 Da . Its unique properties make it suitable for studies involving pharmaceutical development, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Photoaffinity Labeling

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide: is used in photoaffinity labeling, a method to study biological molecules’ structure and function. When exposed to light, the compound forms a covalent bond with a target molecule, allowing researchers to identify and analyze binding sites and interactions within proteins, receptors, and enzymes .

Biomolecule Immobilization

This compound facilitates the immobilization of biomolecules onto various surfaces. It’s particularly useful for attaching enzymes, antibodies, or other proteins to sensors or assay plates, which is crucial for diagnostic tests and biochemical assays .

Surface Engineering

In materials science, N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is applied to modify the surface properties of polymers. This modification can improve adhesion, alter surface wettability, and enhance biocompatibility, which is essential for medical implants and tissue engineering .

Bioconjugation

Bioconjugation involves linking two molecules together for analytical or therapeutic purposes. This compound acts as a linker to form stable covalent bonds between biomolecules, such as attaching drugs to targeting molecules or creating labeled probes for imaging .

Drug Delivery Systems

The compound’s reactive nature makes it suitable for developing drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients under specific conditions, improving targeted therapy and reducing side effects .

Polymer Functionalization

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide: is also used to functionalize polymers, adding new chemical groups that impart desired properties. This is particularly relevant in creating smart materials that can respond to environmental stimuli .

properties

IUPAC Name |

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOAQFWSHKKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide](/img/structure/B409868.png)

![N'-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzohydrazide](/img/structure/B409869.png)

![N'-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B409870.png)

![1-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B409877.png)

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid](/img/structure/B409878.png)

![N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-2-phenylacetamide](/img/structure/B409880.png)

![5-Bromo-1-[[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B409881.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B409883.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)